(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
Overview
Description
(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one: is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure, characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propanone backbone, makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and a suitable chiral auxiliary.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing advanced purification techniques like crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine:
Drug Development: It serves as a precursor in the development of antifungal and antibacterial agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and fluorine atoms play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2R)-1-(2,4-difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-one
- (2R)-1-(2,4-difluorophenyl)-2-(methoxy)propan-1-one
Comparison:
- Structural Differences: The presence of different substituents (e.g., tetrahydro-2H-pyran-2-yloxy vs. methoxy) on the propanone backbone distinguishes these compounds from (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.
- Reactivity: The different substituents can influence the reactivity and stability of the compounds, making this compound unique in its chemical behavior.
- Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can vary based on their structural properties and reactivity.
Properties
IUPAC Name |
(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)9(13)7-3-2-6(10)4-8(7)11/h2-5,12H,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHMWFXPLWURSF-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=C(C=C(C=C1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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